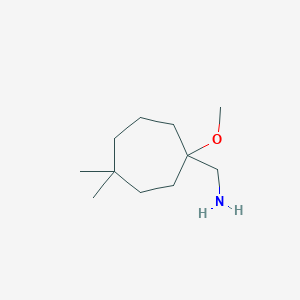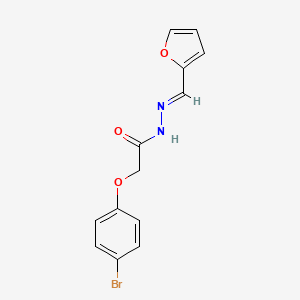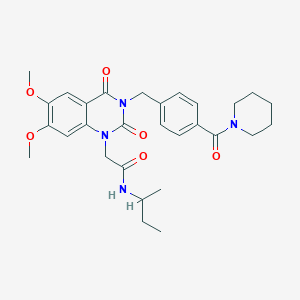
(1-Metoxi-4,4-dimetilcicloheptil)metanamina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Methoxy-4,4-dimethylcycloheptyl)methanamine is an organic compound with the molecular formula C11H23NO. It features a seven-membered ring with a methoxy group and a primary amine group attached to it. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Aplicaciones Científicas De Investigación
(1-Methoxy-4,4-dimethylcycloheptyl)methanamine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methoxy-4,4-dimethylcycloheptyl)methanamine typically involves the following steps:
Formation of the cycloheptane ring: Starting with a suitable precursor, the cycloheptane ring is formed through a series of cyclization reactions.
Introduction of the methoxy group: The methoxy group is introduced via a nucleophilic substitution reaction, where a methoxide ion replaces a leaving group on the cycloheptane ring.
Attachment of the amine group: The primary amine group is introduced through reductive amination, where an aldehyde or ketone intermediate is reacted with ammonia or an amine in the presence of a reducing agent.
Industrial Production Methods
Industrial production methods for (1-Methoxy-4,4-dimethylcycloheptyl)methanamine may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(1-Methoxy-4,4-dimethylcycloheptyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more reduced forms, such as alcohols or hydrocarbons.
Substitution: The methoxy and amine groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, alkoxides, and amines are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Mecanismo De Acción
The mechanism of action of (1-Methoxy-4,4-dimethylcycloheptyl)methanamine involves its interaction with specific molecular targets and pathways. The primary amine group can form hydrogen bonds and ionic interactions with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(1-Methoxy-4,4-dimethylcyclohexyl)methanamine: This compound has a similar structure but features a six-membered ring instead of a seven-membered ring.
(1-Methoxy-4,4-dimethylcyclopentyl)methanamine: This compound has a five-membered ring and similar functional groups.
Uniqueness
(1-Methoxy-4,4-dimethylcycloheptyl)methanamine is unique due to its seven-membered ring structure, which imparts different steric and electronic properties compared to its six- and five-membered ring analogs. These differences can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various research applications.
Propiedades
IUPAC Name |
(1-methoxy-4,4-dimethylcycloheptyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO/c1-10(2)5-4-6-11(9-12,13-3)8-7-10/h4-9,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRHJFGQBNDUYEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(CC1)(CN)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]furan-2-carboxamide](/img/structure/B2461352.png)
![2-Chloro-N-(propan-2-yl)-N-({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)acetamide](/img/structure/B2461353.png)

![3-(4-Chlorobenzyl)-8-cinnamoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2461355.png)
![2-((1-(4-bromobenzyl)-1H-indol-3-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2461356.png)
![N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N'-[(4-methylphenyl)methyl]ethanediamide](/img/structure/B2461357.png)
![2-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}methoxy)-3-methylpyridine](/img/structure/B2461358.png)
![N-(Cyanomethyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-N-methylpropanamide](/img/structure/B2461360.png)
![N-(4-chlorophenyl)-4-[4-(dimethylamino)benzenecarbothioyl]piperazine-1-carbothioamide](/img/structure/B2461363.png)
![N-{[1-(2-fluorobenzoyl)piperidin-4-yl]methyl}-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2461365.png)
![2,5-dichloro-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2461368.png)

![4-methoxy-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2461371.png)
![2-Chloro-n-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]propanamide](/img/structure/B2461374.png)
